

Application Notes and Protocols for PS-1145 in Kinase Assays

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Compound of Interest

Compound Name: PS-1145

Cat. No.: B1679806

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Introduction

PS-1145 is a potent and selective inhibitor of the I κ B kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF- κ B) signaling pathway. Specifically, **PS-1145** targets the IKK β subunit, playing a crucial role in the inflammatory response, immune regulation, and cell survival. These application notes provide a detailed protocol for utilizing **PS-1145** in a biochemical kinase assay to determine its inhibitory activity against IKK β .

Mechanism of Action

PS-1145 exerts its inhibitory effect by blocking the phosphorylation of I κ B α , the natural substrate of the IKK complex. In a resting state, I κ B α is bound to the NF- κ B dimer, sequestering it in the cytoplasm. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF- α) or interleukin-1 (IL-1), the IKK complex becomes activated and phosphorylates I κ B α at serine residues 32 and 36. This phosphorylation event targets I κ B α for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B α unmask the nuclear localization signal of NF- κ B, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. **PS-1145**, by inhibiting IKK β , prevents the initial phosphorylation of I κ B α , thereby keeping the NF- κ B pathway in its inactive state.

Quantitative Data Summary

The inhibitory potency of **PS-1145** against IKK β and its effect on various cancer cell lines are summarized in the table below.

| Target/Cell Line | Assay Type | IC50 | Reference |
|--------------------------------------|--------------------------|----------------|-----------|
| IKK β | Biochemical Kinase Assay | 88 nM | |
| K562 (Chronic Myelogenous Leukemia) | Proliferation Assay | ~10-50 μ M | |
| KCL22 (Chronic Myelogenous Leukemia) | Proliferation Assay | ~10-50 μ M | |
| HTB-26 (Breast Cancer) | Proliferation Assay | ~10-50 μ M | |
| PC-3 (Prostate Cancer) | Proliferation Assay | ~10-50 μ M | |
| HepG2 (Hepatocellular Carcinoma) | Proliferation Assay | ~10-50 μ M | |

Experimental Protocols

Biochemical IKK β Kinase Assay using ELISA

This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of IKK β and the inhibitory effect of **PS-1145**. The assay detects the phosphorylation of a biotinylated I κ B α -derived peptide substrate.

Materials and Reagents:

- Recombinant human IKK β (e.g., Promega, #V4502)

- Biotinylated IκBα peptide substrate (Sequence: Biotin-RHDSGLDSMKD)
- **PS-1145** (dissolved in DMSO)
- ATP
- Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
- Streptavidin-coated 96-well plates
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Anti-phospho-IκBα (Ser32) antibody (e.g., Cell Signaling Technology, #2859)
- Streptavidin-HRP conjugate (e.g., BD Biosciences, #554066)
- TMB Substrate
- Stop Solution (e.g., 2 N H2SO4)
- Microplate reader

Procedure:

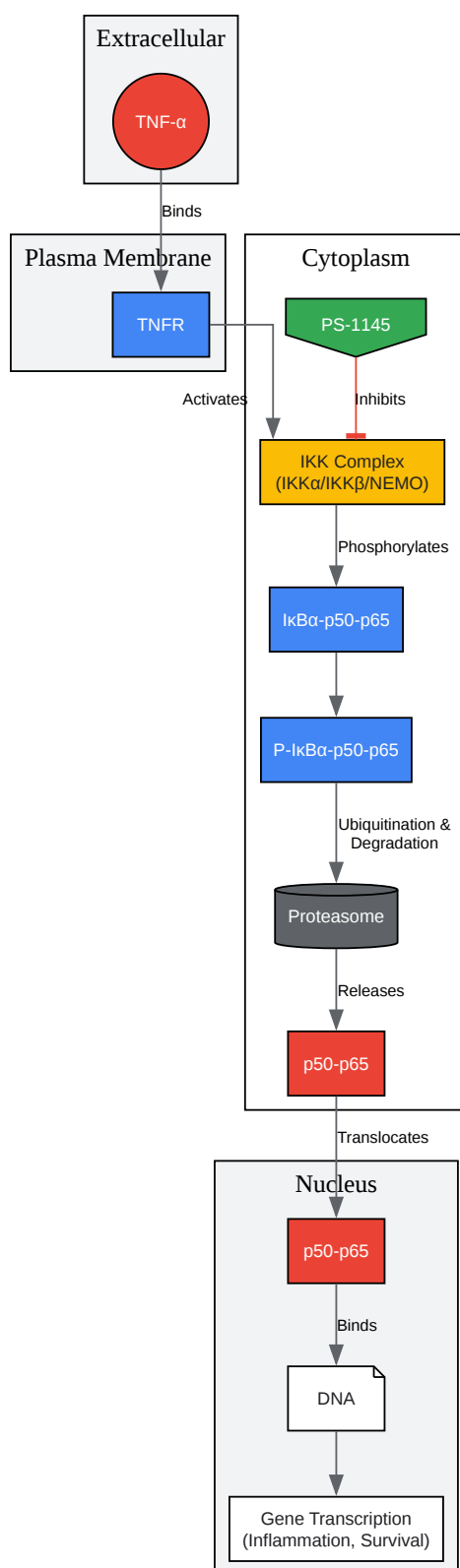
- Prepare **PS-1145** Dilutions: Prepare a serial dilution of **PS-1145** in DMSO. Further dilute these concentrations in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
- Coat Plate with Substrate: Dilute the biotinylated IκBα peptide substrate to 2 μg/mL in PBS. Add 100 μL to each well of a streptavidin-coated 96-well plate. Incubate for 2 hours at room temperature.
- Wash: Wash the plate three times with 200 μL of Wash Buffer per well.

- Block: Add 200 μ L of Blocking Buffer to each well and incubate for 1 hour at room temperature.
- Wash: Wash the plate three times with 200 μ L of Wash Buffer per well.
- Kinase Reaction:
 - Prepare a master mix containing Kinase Assay Buffer, recombinant IKK β (e.g., 20 ng per well), and the biotinylated I κ B α peptide substrate (final concentration of 250 μ M).
 - Add 40 μ L of the master mix to each well.
 - Add 10 μ L of the diluted **PS-1145** or vehicle (DMSO in Kinase Assay Buffer) to the respective wells.
 - Initiate the kinase reaction by adding 50 μ L of ATP solution (final concentration of 10 μ M) to each well.
 - Incubate the plate for 60 minutes at 30°C.
- Stop Reaction: Stop the reaction by adding 50 μ L of 50 mM EDTA to each well.
- Wash: Wash the plate three times with 200 μ L of Wash Buffer per well.
- Primary Antibody Incubation: Dilute the anti-phospho-I κ B α (Ser32) antibody in Blocking Buffer (e.g., 1:1000). Add 100 μ L to each well and incubate for 2 hours at room temperature.
- Wash: Wash the plate three times with 200 μ L of Wash Buffer per well.
- Secondary Antibody (HRP Conjugate) Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer (e.g., 1:1000). Add 100 μ L to each well and incubate for 1 hour at room temperature.
- Wash: Wash the plate five times with 200 μ L of Wash Buffer per well.
- Detection: Add 100 μ L of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

- **Stop and Read:** Add 100 μ L of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each **PS-1145** concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

NF- κ B Signaling Pathway and Inhibition by PS-1145



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Caption: NF-κB signaling pathway and the inhibitory action of **PS-1145**.

Experimental Workflow for PS-1145 Kinase Assay



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- To cite this document: BenchChem. [Application Notes and Protocols for PS-1145 in Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679806#protocol-for-using-ps-1145-in-a-kinase-assay\]](https://www.benchchem.com/product/b1679806#protocol-for-using-ps-1145-in-a-kinase-assay)

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